molecular formula C10H4ClFN2 B11896846 4-Chloro-6-fluoroquinoline-7-carbonitrile

4-Chloro-6-fluoroquinoline-7-carbonitrile

Cat. No.: B11896846
M. Wt: 206.60 g/mol
InChI Key: AEBUOGOMXOCMTH-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinoline-7-carbonitrile is a synthetically versatile quinoline derivative that serves as a key intermediate in medicinal chemistry research, particularly in the development of novel anti-infective agents. Its molecular structure incorporates strategic halogen and nitrile substituents, making it a valuable precursor for constructing complex molecules. The core quinoline scaffold is recognized as a privileged structure in drug discovery, and modifications at the 4-chloro, 6-fluoro, and 7-cyano positions allow researchers to explore new chemical space and fine-tune the properties of lead compounds . The primary research value of this compound lies in its potential application for synthesizing new fluoroquinolone analogs. Fluoroquinolones are a major class of synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication . Replacing the traditional carboxylic acid group at the 3-position of the quinolone core with a carbonitrile moiety, as seen in related 3-carbonitrile quinolone derivatives, is an active area of investigation. This modification has been shown to yield compounds with significant anti-mycobacterial activity , potentially offering new avenues in the fight against tuberculosis . Researchers utilize this chemical to generate hybrid pharmacophore systems aimed at overcoming antibiotic resistance and expanding the spectrum of activity . This product is intended for laboratory research purposes by qualified professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H4ClFN2

Molecular Weight

206.60 g/mol

IUPAC Name

4-chloro-6-fluoroquinoline-7-carbonitrile

InChI

InChI=1S/C10H4ClFN2/c11-8-1-2-14-10-3-6(5-13)9(12)4-7(8)10/h1-4H

InChI Key

AEBUOGOMXOCMTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)F)C#N

Origin of Product

United States

Synthetic Methodologies for Fluoroquinolinecarbonitriles

Classical and Named Reactions in Quinoline (B57606) Annulation

The construction of the quinoline skeleton can be achieved through several well-established named reactions. These methods typically involve the reaction of a substituted aniline (B41778) with a three-carbon component that forms the pyridine (B92270) portion of the quinoline ring. rsc.org

Skraup Synthesis and its Variants

The Skraup synthesis is a fundamental method for producing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. The aniline then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring system. youtube.com

For the specific synthesis of 4-Chloro-6-fluoroquinoline-7-carbonitrile, a hypothetical Skraup approach would require a highly substituted aniline, namely 4-amino-5-fluoro-2-cyanobenzaldehyde, which is not a readily available starting material. The harsh, strongly acidic, and high-temperature conditions of the Skraup reaction could also pose a risk to the nitrile and halogen functional groups. google.com

FeatureDescription
Reactant 1 Aniline or substituted aniline
Reactant 2 Glycerol (dehydrates to acrolein) or an α,β-unsaturated aldehyde/ketone
Key Reagents Concentrated Sulfuric Acid (H₂SO₄), Oxidizing Agent (e.g., nitrobenzene, arsenic acid)
General Product Quinoline, with substitution determined by the starting aniline

Doebner-von Miller Reaction and Modifications

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that involves reacting a primary aromatic amine with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. wikipedia.orgdrugfuture.com This method is considered a modification of the Skraup synthesis but offers more flexibility as the α,β-unsaturated carbonyl can be pre-formed or generated in situ from aldehydes or ketones. wikipedia.orgsynarchive.com The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org

A potential, though complex, pathway to this compound via this method would involve the reaction of 4-amino-5-fluoro-2-cyanobenzaldehyde with an appropriate α,β-unsaturated carbonyl compound that could introduce the chloro-substituted portion of the pyridine ring. The mechanism is debated but is believed to involve conjugate addition, fragmentation-recombination, and eventual cyclization and aromatization. wikipedia.org

FeatureDescription
Reactant 1 Primary aromatic amine (e.g., substituted aniline)
Reactant 2 α,β-unsaturated aldehyde or ketone
Key Reagents Acid catalyst (e.g., HCl, p-toluenesulfonic acid, Lewis acids)
General Product Substituted quinoline

Friedländer Annulation Strategies

The Friedländer synthesis is a widely used reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., CH₃−C(=O)−R). The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration to form the quinoline.

This approach is highly relevant for synthesizing polysubstituted quinolines. To produce this compound, a plausible Friedländer strategy would involve the condensation of a 2-amino-4-fluoro-5-formylbenzonitrile with a compound like chloroacetonitrile (B46850) under basic conditions. The base would deprotonate the α-methylene group of chloroacetonitrile, which would then attack the carbonyl group of the benzonitrile (B105546) derivative, leading to cyclization and dehydration to form the target molecule.

FeatureDescription
Reactant 1 2-aminoaryl aldehyde or ketone
Reactant 2 Compound with an active α-methylene group (e.g., R-CO-CH₂-Z)
Key Reagents Acid or base catalyst (e.g., NaOH, KOH, p-toluenesulfonic acid)
General Product 2,3-disubstituted quinoline

Pfitzinger Reaction Approaches

The Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. researchgate.net The base hydrolyzes the amide bond in isatin to open the ring, forming an amino acid intermediate. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to yield a quinoline-4-carboxylic acid. researchgate.net

To adapt this reaction for this compound, one would need to start with a specifically substituted isatin, such as 6-fluoro-7-cyanoisatin. This would be reacted with a chloro-substituted carbonyl compound. The resulting quinoline-4-carboxylic acid would then require a subsequent decarboxylation step. This multi-step process, combined with the challenge of synthesizing the required isatin derivative, makes it a less direct route. nih.gov

FeatureDescription
Reactant 1 Isatin or a substituted isatin
Reactant 2 Carbonyl compound with an α-methylene group
Key Reagents Strong base (e.g., KOH, NaOH)
General Product Quinoline-4-carboxylic acid

Conrad-Limpach Synthesis and Modern Adaptations

The Conrad-Limpach synthesis is used to produce 4-hydroxyquinolines (which exist as 4-quinolones) by reacting an aniline with a β-ketoester. nih.gov The reaction proceeds in two stages: first, a condensation reaction at lower temperatures forms a β-aminoacrylate. Second, a thermal cyclization at high temperatures (around 250 °C), often in a high-boiling inert solvent like mineral oil or diphenyl ether, leads to the 4-quinolone. nih.govmdpi.com The Gould-Jacobs reaction is a closely related method that often serves as a primary route for synthesizing the quinolone backbone used in many fluoroquinolone antibiotics. mdpi.comwikipedia.org

A synthetic route toward the target compound using this methodology would start with 4-fluoro-3-cyanoaniline reacting with a β-ketoester such as ethyl 2-chloroacetoacetate. This would form an intermediate that, upon thermal cyclization, would yield 4-hydroxy-6-fluoro-7-cyanoquinoline. The final step would be the conversion of the 4-hydroxy group to the 4-chloro group, a common transformation using reagents like phosphorus oxychloride (POCl₃). google.com

FeatureDescription
Reactant 1 Aniline or substituted aniline
Reactant 2 β-ketoester (e.g., ethyl acetoacetate)
Key Reagents Heat (typically ~250 °C) for cyclization; sometimes an acid or base catalyst for condensation
General Product 4-Hydroxyquinoline (B1666331) (4-Quinolone)

Combes Quinoline Synthesis

The Combes quinoline synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline. wikipedia.org The reaction is typically catalyzed by concentrated sulfuric acid. wikiwand.com

Applying this to this compound is challenging because the Combes synthesis typically yields quinolines with substituents at positions 2 and 4. The target molecule has substituents at positions 4, 6, and 7. A hypothetical route would require 4-fluoro-3-cyanoaniline and a chlorinated β-diketone. However, controlling the regiochemistry to achieve the desired substitution pattern would be difficult, and this method is generally not the preferred route for this type of product. wikipedia.org

FeatureDescription
Reactant 1 Aniline or substituted aniline
Reactant 2 β-Diketone
Key Reagents Acid catalyst (typically concentrated H₂SO₄)
General Product 2,4-Disubstituted quinoline

Modern and Sustainable Synthetic Approaches

Traditional methods for quinoline synthesis often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that generate significant waste. ijpsjournal.com To address these limitations, contemporary research has shifted towards the development of modern and sustainable synthetic strategies. These approaches prioritize efficiency, atom economy, and the use of greener reaction media and catalysts.

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering a streamlined approach to complex molecules from simple starting materials in a single step. taylorfrancis.commdpi.com This methodology is highly advantageous as it minimizes reaction time, reduces waste, and often leads to higher yields compared to conventional multi-step syntheses. taylorfrancis.com

In the context of quinoline synthesis, MCRs typically involve the condensation of an aniline derivative, a carbonyl compound, and a source of a third component, such as an activated alkyne or a dicarbonyl compound. researchgate.netmdpi.com For instance, the synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives has been achieved through a one-pot reaction of α-naphthylamine, aromatic aldehydes, and malononitrile. nih.gov This reaction proceeds with high efficiency, often in minimal time (5–15 minutes), to produce excellent yields (88–95%). nih.gov

Another example involves the sequential multicomponent reaction of aromatic aldehydes, malononitrile, and 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to yield methoxybenzo[h]quinoline-3-carbonitrile analogs. mdpi.com The versatility of MCRs allows for the incorporation of various substituents, making it a highly adaptable method for creating diverse libraries of quinoline derivatives. mdpi.com

Table 1: Examples of One-Pot Multicomponent Reactions for Quinoline Synthesis
ReactantsCatalyst/ConditionsProduct TypeYieldReference
α-Naphthylamine, Aromatic Aldehydes, MalononitrileNanocatalyst, EtOH2-Amino-4-arylbenzo[h]quinoline-3-carbonitriles88-95% nih.gov
Aromatic Aldehydes, Malononitrile, 1-TetraloneAmmonium Acetate, Acetic AcidMethoxybenzo[h]quinoline-3-carbonitrile analogsHigh mdpi.com
Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indoleTriethylamine, DMF, 120 °C7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrileVaries mdpi.com

Catalyst-Free Methodologies

While catalytic systems are often employed to enhance reaction rates and selectivity, the development of catalyst-free synthetic routes offers significant advantages in terms of cost, environmental impact, and simplified purification processes. In some instances, the inherent reactivity of the starting materials under specific conditions is sufficient to drive the reaction to completion.

Green Chemistry Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines. acs.org These protocols aim to reduce or eliminate the use and generation of hazardous substances by employing environmentally benign catalysts, alternative energy sources, and safer solvent systems. ijpsjournal.com

Nanocatalysts have garnered significant attention in organic synthesis due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity and selectivity. taylorfrancis.comacs.org These catalysts can be designed with specific properties, such as magnetic recoverability, making them easily separable from the reaction mixture and reusable over multiple cycles. rsc.org

Various metal-based nanoparticles, including those of iron (Fe), copper (Cu), nickel (Ni), and zinc (Zn), have been successfully employed in quinoline synthesis. acs.org For example, iron-based nanocatalysts are particularly attractive due to their low toxicity, abundance, and accessibility. rsc.org In one study, a newly developed nanocatalyst was used to synthesize quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones, achieving good to excellent yields (68–96%) with a low catalyst loading. nih.gov Similarly, the use of nanomaterial IRMOF-3/PSTA/Cu in a one-pot multicomponent procedure yielded various quinoline derivatives in excellent yields (85–96%). nih.gov

Table 2: Nanocatalysts in Quinoline Synthesis
NanocatalystReactantsSolvent/TempYieldReference
Fe3O4 nanoparticles with amino groupsα-Methylene ketones, 2-Aminoaryl ketonesEthanol (B145695), 60 °C68-96% nih.gov
IRMOF-3/PSTA/CuAniline derivatives, Benzaldehyde, PhenylacetyleneCH3CN, 80 °C85-96% nih.gov
Fe3O4@APTES@isatino-phenylenediamines, 1,2-dicarbonyl compoundsEthanol, rtVaries rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. ijpsjournal.comnih.gov The application of microwave irradiation in the synthesis of quinoline and its derivatives has been extensively explored. nih.gov

Microwave heating can be particularly effective in solvent-free reactions or in conjunction with green solvents. ijpsjournal.comnih.gov For instance, the synthesis of quinazolinone derivatives has been achieved through a microwave-assisted, iron-catalyzed cyclization in water, demonstrating the synergy between microwave technology and green chemistry principles. rsc.org The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, making it a valuable tool for the synthesis of complex heterocyclic systems. nih.gov

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. acs.org Consequently, there is a strong emphasis on replacing volatile and hazardous organic solvents with environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids. ijpsjournal.comniscpr.res.in

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of quinoline derivatives has been successfully carried out in aqueous media. For example, a facile and efficient protocol for the synthesis of quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds has been developed using ferric chloride hexahydrate (FeCl₃·6H₂O) as a catalyst in water. tandfonline.comtandfonline.com This method offers advantages such as mild reaction conditions, easy workup, and high yields. tandfonline.com

Polyethylene glycol (PEG), particularly PEG-400, is another promising green solvent. It is non-toxic, biodegradable, and recyclable. While direct synthesis of this compound in PEG-400 is not explicitly detailed in the provided results, the use of PEG-4000 stabilized nanoscale zero-valent iron for the removal of fluoroquinolones from water highlights its compatibility with this class of compounds. nih.gov The unique solvent properties of PEG can facilitate reactions by enhancing the solubility of reactants and catalysts.

Specific Synthetic Routes to Halogenated Quinolinecarbonitriles

The construction of the this compound scaffold necessitates a multi-step approach involving the formation of the quinoline core, followed by carefully orchestrated halogenation and cyanation reactions.

Halogenation Strategies (e.g., Chlorination with POCl₃)

A common and effective method for the introduction of a chlorine atom at the 4-position of a quinoline ring is the treatment of a corresponding 4-hydroxyquinoline precursor with phosphorus oxychloride (POCl₃). This reaction is a staple in quinoline chemistry. For instance, the synthesis of 4-chloro-6-fluoroquinoline (B35510) has been successfully achieved by heating 6-fluoro-4-hydroxyquinoline (B1304773) with POCl₃. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. This strategy is directly applicable to the synthesis of the target molecule, assuming the precursor, 6-fluoro-4-hydroxyquinoline-7-carbonitrile, can be obtained.

A general representation of this chlorination step is depicted below:

This method is widely documented and serves as a reliable route to 4-chloroquinoline (B167314) systems.

Routes Involving Fluorine Introduction

The introduction of the fluorine atom at the 6-position of the quinoline ring is typically accomplished by starting with a pre-fluorinated aniline derivative. For example, the synthesis of various 6-fluoroquinoline (B108479) derivatives often commences with a commercially available fluoroaniline. The choice of the starting material is crucial and dictates the position of the fluorine substituent in the final product.

Synthesis of 4-Chloro-6-fluoroquinoline-3-carbonitrile Analogs

While the synthesis of the 7-carbonitrile isomer is not explicitly detailed, the synthesis of related analogs, such as 4-chloro-6-fluoroquinoline-3-carbonitriles, provides valuable insights. These syntheses often involve the cyclization of appropriately substituted anilines with reagents that introduce the carbonitrile group at the 3-position. The principles of these cyclization reactions could potentially be adapted to favor the formation of the 7-carbonitrile isomer by selecting different starting materials and reaction conditions.

Synthesis of Functionalized Quinolinecarbonitriles

The introduction of the carbonitrile group at the 7-position is a key challenge. Two plausible strategies involve the preparation of a 7-aminoquinoline (B1265446) intermediate followed by a Sandmeyer reaction, or the direct cyanation of a 7-haloquinoline.

Preparation of Aminoquinolinecarbonitriles (e.g., 4-Aminoquinoline-3-carbonitriles)

The synthesis of aminoquinolinecarbonitriles is a well-established field, particularly for the preparation of 4-aminoquinoline (B48711) derivatives from their 4-chloro counterparts. Numerous studies have demonstrated the displacement of the 4-chloro substituent by various amines. nih.gov For the synthesis of the target molecule, a plausible route would involve the preparation of 4-chloro-6-fluoro-7-aminoquinoline. This key intermediate could then be subjected to a Sandmeyer reaction to introduce the cyano group.

The synthesis of 4-amino-7-chloroquinolines has been reported through the reaction of 4,7-dichloroquinoline (B193633) with various amines. nih.govscholaris.ca This suggests that a similar approach could be employed, starting with a 4,7-dihalo-6-fluoroquinoline.

PrecursorReagentProductReference
4,7-dichloroquinoline1,3-DiaminopropaneN-(7-chloroquinolin-4-yl)propane-1,3-diamine scholaris.ca
4,7-dichloroquinolineo-(Diethylaminomethyl)benzylamine7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine nih.gov

Nitro-Decarboxylation and Subsequent Reduction Routes

An alternative strategy for introducing the amino group at the 7-position involves the nitration of the quinoline ring system, followed by reduction of the nitro group. A patent for the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline (B50361) details a method involving nitration of a 7-fluoro-4-hydroxyquinazoline intermediate. google.com A similar approach could be envisioned for the quinoline series. Once the 7-nitro-4-chloro-6-fluoroquinoline is obtained, the nitro group can be reduced to an amino group using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. This 7-amino derivative would then be a suitable precursor for the Sandmeyer reaction.

The Sandmeyer reaction is a classic method for converting an aryl amine into a variety of functional groups, including a nitrile. wikipedia.org The reaction involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by treatment with a copper(I) cyanide salt. This would be a promising final step in the synthesis of this compound.

Chemical Reactivity and Transformation of Fluoroquinolinecarbonitriles

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies for modifying the quinoline (B57606) core. In 4-Chloro-6-fluoroquinoline-7-carbonitrile, both the chlorine and fluorine atoms are potential leaving groups for SNAr reactions. The regioselectivity of these reactions is influenced by the electronic activation provided by the quinoline nitrogen and the other electron-withdrawing groups.

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic displacement. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the C-4 chlorine, providing a versatile route to a wide range of 4-substituted quinoline derivatives. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the liberated hydrochloric acid.

For instance, the reaction of 4-chloroquinolines with amines is a well-established method for the synthesis of 4-aminoquinoline (B48711) derivatives, a class of compounds with significant biological activities.

Table 1: Examples of Nucleophilic Displacement of Chlorine at C-4 in Chloroquinolines This table is illustrative and based on the general reactivity of 4-chloroquinolines, as specific data for this compound is not extensively documented.

NucleophileProduct
Ammonia (B1221849)4-Amino-6-fluoroquinoline-7-carbonitrile
Piperidine4-(Piperidin-1-yl)-6-fluoroquinoline-7-carbonitrile
Sodium methoxide4-Methoxy-6-fluoroquinoline-7-carbonitrile

While the fluorine atom at the C-6 position is also on an electron-deficient ring, its displacement via SNAr is generally less facile than that of the chlorine at C-4. The C-F bond is stronger than the C-Cl bond, and the activation by the ring nitrogen is less pronounced at the C-6 position compared to the C-4 position. However, under more forcing reaction conditions or with highly reactive nucleophiles, displacement of the fluorine atom can be achieved. The presence of the electron-withdrawing nitrile group at the adjacent C-7 position can provide some activation for nucleophilic attack at C-6.

Reactions Involving the Nitrile Group

The nitrile group at the C-7 position is a versatile functional handle that can undergo a variety of chemical transformations, further expanding the synthetic utility of this compound.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. Partial hydrolysis under controlled conditions can selectively produce the 7-carboxamide derivative, while more vigorous conditions will lead to the formation of the 7-carboxylic acid. These transformations are valuable for introducing acidic or hydrogen-bonding functionalities into the quinoline scaffold.

Table 2: Hydrolysis Products of the Nitrile Group This table illustrates the expected products from the hydrolysis of the nitrile group.

Reaction ConditionsProduct
Mild acid or base4-Chloro-6-fluoroquinoline-7-carboxamide
Strong acid or base with heating4-Chloro-6-fluoroquinoline-7-carboxylic acid

The reduction of the nitrile group provides a direct route to the corresponding primary amine, 7-(aminomethyl)-4-chloro-6-fluoroquinoline. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The resulting aminomethyl group can serve as a key building block for further derivatization. While the provided reference points to the formation of 3-aminoquinolones, this specific transformation from a 7-carbonitrile would involve a more complex rearrangement or a different starting material. The direct reduction of the 7-nitrile would yield a 7-aminomethylquinoline.

Other Cyano Group Transformations

The cyano group at the C-7 position of this compound is a versatile functional group that can undergo several important transformations. While specific studies on this exact molecule are not extensively documented, the reactivity of aromatic nitriles is well-established, allowing for predictable reaction pathways.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield 4-chloro-6-fluoroquinoline-7-carboxylic acid.

Reduction: The cyano group is readily reducible to a primary amine. A common and powerful reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄), which would convert the nitrile to a (4-chloro-6-fluoroquinolin-7-yl)methanamine. This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. Another reagent, Diisobutylaluminium hydride (DIBALH), can be used for the partial reduction of nitriles to aldehydes, which after hydrolysis would yield 4-chloro-6-fluoroquinoline-7-carbaldehyde.

Cycloaddition Reactions: Nitriles can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions, although they are generally less reactive than alkenes or alkynes. For instance, reaction with a nitrile oxide could potentially lead to the formation of a five-membered oxadiazole ring fused to the quinoline system.

Reactions at Other Positions on the Quinoline Ring System

Beyond the cyano group, the quinoline ring of this compound offers several sites for chemical modification, including the ring nitrogen and various carbon atoms.

N-Alkylation Strategies

The nitrogen atom in the quinoline ring is a tertiary amine and can act as a nucleophile. It can be alkylated using alkyl halides (e.g., methyl iodide, ethyl bromide) to form a quaternary quinolinium salt. This reaction introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule and increasing its solubility in polar solvents. The product of such a reaction would be a 7-cyano-4-chloro-6-fluoro-1-alkylquinolin-1-ium halide.

Photochemical Reactions and Mechanisms (e.g., Photoinduced Substitution)

The this compound scaffold is susceptible to photochemical reactions. Research on related compounds, such as 2-chloroquinoline, has shown that the carbon-chlorine bond can be cleaved under photostimulation, often initiating a radical-nucleophilic substitution (SRN1) mechanism. This allows for the substitution of the chlorine atom with various nucleophiles, such as nitrile-stabilized carbanions.

Furthermore, fluoroquinolones are known to undergo photochemical reactions that can involve the heterolytic cleavage of the carbon-fluorine bond upon UV irradiation. This process can lead to the formation of highly reactive aryl cations, which can then react with surrounding molecules. The specific pathway and products would depend on the reaction conditions, including the solvent and the presence of other reagents.

Thionation Reactions

Thionation is the process of replacing an oxygen atom with a sulfur atom. In the context of this compound, which lacks a carbonyl group, direct thionation is not a primary reaction pathway. However, if the 4-chloro group were first converted to a 4-hydroxy group (yielding a quinolin-4-one tautomer), this carbonyl-like functionality could then be subjected to thionation. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly used for such transformations, which would convert the quinolin-4-one into the corresponding quinoline-4-thione.

Catalytic Reduction of Ring Systems

The quinoline ring system can be selectively reduced through catalytic hydrogenation. The pyridine (B92270) part of the ring is generally more susceptible to reduction than the benzenoid part.

Table 1: Catalysts for Quinoline Hydrogenation

Catalyst System Selectivity Key Features
Gold (Au) on TiO₂ High chemoselectivity for the N-heterocyclic ring Mild reaction conditions; tolerates halogen substituents. fudan.edu.cn
Cobalt-based catalysts Selective for the pyridine ring Can be used in aqueous solutions; potential for dehalogenation. thieme-connect.com
Ruthenium-Sulfide (Ru-S) Tolerant to sulfur functional groups Effective for hydrogenating quinolines that are prone to catalyst poisoning. acs.org

Using catalysts like gold supported on titanium dioxide or various cobalt-based systems, it is possible to hydrogenate the pyridine ring to yield 4-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline-7-carbonitrile. fudan.edu.cnthieme-connect.comnih.gov A significant challenge in the hydrogenation of halogenated quinolines is the potential for hydrodehalogenation, where the chlorine atom is also replaced by a hydrogen atom. The choice of catalyst and reaction conditions is crucial to achieve the desired chemoselectivity. thieme-connect.com

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of this compound can undergo electrophilic aromatic substitution (EAS), though it is significantly deactivated. The deactivation is due to the electron-withdrawing nature of the fused pyridine ring, the fluoro substituent, and the cyano group.

The directing effects of the existing substituents determine the position of a new electrophile:

Fluorine (at C-6): A weakly deactivating group that is ortho, para-directing.

Cyano group (at C-7): A strongly deactivating group that is meta-directing.

Derivatization Strategies and Analogue Synthesis

Structural Modification at Key Positions

The primary sites for modification on the 4-Chloro-6-fluoroquinoline-7-carbonitrile scaffold include the C-4 chloro group, the C-6 fluoro group, and the C-7 carbonitrile group. The C-4 chloro atom is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains, a common strategy in the synthesis of quinoline-based therapeutic agents. nih.gov However, the focus here is on the derivatization of the C-7 position and its subsequent transformations.

The carbonitrile group at the C-7 position is a versatile functional group that can be transformed into several other moieties. A significant derivatization is its conversion into a tetrazole ring. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide, often catalyzed by a Lewis acid (e.g., zinc salts) or a Brønsted acid. youtube.comacs.orgorganic-chemistry.org The resulting 5-(4-chloro-6-fluoroquinolin-7-yl)-1H-tetrazole is considered a bioisostere of a carboxylic acid, potentially mimicking its biological interactions while offering different physicochemical properties. youtube.comacs.org This reaction is broadly applicable to a wide range of aromatic nitriles. organic-chemistry.orgorganic-chemistry.org

Table 1: Key Reactions for Derivatization of the C-7 Nitrile Group

Reaction TypeReagents & ConditionsProduct Functional GroupSignificance
Tetrazole FormationSodium azide (NaN₃), Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., NH₄Cl), Solvent (e.g., DMF or water)1H-TetrazoleForms a carboxylic acid bioisostere, potentially improving metabolic stability and cell permeability. youtube.comacs.org
Hydrolysis to Carboxylic AcidStrong acid (e.g., H₂SO₄) or base (e.g., NaOH), HeatCarboxylic AcidCreates a key intermediate for further derivatization via amide or ester formation.
Hydrolysis to AmideControlled acid or base hydrolysis (e.g., H₂O₂, NaOH)CarboxamideIntroduces a hydrogen-bond donor/acceptor group, modifying solubility and receptor binding. lookchem.com

Once the C-7 carbonitrile is hydrolyzed to its corresponding carboxylic acid (4-chloro-6-fluoroquinoline-7-carboxylic acid), a plethora of well-established derivatization techniques become available. The carboxylic acid can be activated, for example, by conversion to an acyl chloride using reagents like thionyl chloride, and then reacted with various nucleophiles. nih.gov This allows for the synthesis of a wide array of amides and esters. For instance, reaction with primary or secondary amines yields N-substituted carboxamides, while reaction with alcohols produces the corresponding esters. These modifications are fundamental in tuning properties such as lipophilicity, solubility, and target-binding affinity. nih.gov Furthermore, the carboxylic acid can be converted to a hydrazide by reacting its ester form with hydrazine (B178648) hydrate, providing another reactive handle for further elaboration.

A prevalent strategy in medicinal chemistry is the incorporation of heterocyclic rings to enhance biological activity. mdpi.com For the 4-Chloro-6-fluoroquinoline (B35510) scaffold, this can be achieved by leveraging the C-7 carboxylic acid intermediate. The carboxylic acid can serve as a precursor for the formation of various five-membered heterocycles, such as oxadiazoles, thiadiazoles, or triazoles. mdpi.com For example, condensation of the carboxylic acid with a carbohydrazide (B1668358) followed by cyclization can yield a 1,3,4-oxadiazole (B1194373) ring. Similarly, different synthetic routes starting from the carboxylic acid or its derivatives can lead to the attachment or in-situ formation of other heterocyclic systems, significantly expanding the chemical diversity of the analogues. mdpi.com

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially synergistic or additive biological activities. nih.gov This approach aims to overcome drug resistance, improve potency, and broaden the spectrum of activity. tandfonline.com The this compound core can serve as an excellent scaffold for creating such hybrids.

Research on fluoroquinolones has demonstrated the successful synthesis of hybrids with various other classes of compounds, including barbiturates ju.edu.jo, Safirinium dyes nih.gov, and other antibacterial agents. nih.govresearchgate.net These hybrids are designed so that the individual components can interact with their respective biological targets, leading to a multi-targeted mechanism of action. nih.gov For the title compound, the C-4 chloro position is a common site for linking to other molecules, often via a nucleophilic substitution reaction with an amine-containing linker on the second pharmacophore. sciforum.net Alternatively, the C-7 carbonitrile could be converted to an amine or carboxylic acid to serve as an attachment point for the second molecular entity.

Synthesis of Fused Ring Systems Containing Fluoroquinolinecarbonitrile Moieties

Another advanced derivatization strategy involves the synthesis of fused ring systems, where an additional ring is annulated onto the quinoline (B57606) core. This creates a more rigid, polycyclic structure with a distinct three-dimensional shape, which can lead to novel biological activities. Several methods exist for the synthesis of fused quinolines. nih.govmathnet.ru

For example, pyrazolo[4,3-c]quinolines have been synthesized by reacting 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with substituted anilines. nih.gov Adapting this approach, one could envision starting with a derivative of this compound to construct a fused pyrazole (B372694) ring. Other relevant fused systems include oxazolo[4,5-h]quinolines nih.gov, oxazolo[4,5-c]quinolines rsc.orgnih.gov, and various pyrazolo-quinoline isomers. purdue.edunih.gov The synthesis of these systems often relies on intramolecular cyclization reactions of appropriately functionalized quinoline precursors or on cycloaddition reactions. rsc.orgresearchgate.net For instance, a gold-catalyzed dual annulation of azide-tethered alkynes with nitriles has been developed for the expeditious synthesis of oxazolo[4,5-c]quinolines. rsc.org Such strategies could potentially be applied to create novel fused heterocycles derived from this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to elucidate the connectivity within the 4-Chloro-6-fluoroquinoline-7-carbonitrile molecule, a suite of two-dimensional Nuclear Magnetic Resonance (NMR) experiments would be employed. These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond and through-space correlations between nuclei.

COSY: This experiment would reveal the ¹H-¹H spin-spin coupling networks within the quinoline (B57606) ring system. For instance, correlations would be expected between the protons on the carbocyclic ring, aiding in their sequential assignment.

HSQC: This technique correlates directly bonded ¹H and ¹³C nuclei. It would allow for the direct assignment of the carbon atoms bearing protons.

HMBC: This long-range correlation spectroscopy is crucial for identifying the quaternary carbons, such as the carbon of the nitrile group (C7), the chlorinated carbon (C4), and the fluorinated carbon (C6), by showing correlations between these carbons and nearby protons over two to three bonds. For example, the proton at position 8 would be expected to show a correlation to the nitrile carbon at C7 and the carbon at C6. The proton at position 5 would likely show correlations to C4, C6, and C7.

Interactive Data Table: Predicted 2D NMR Correlations for this compound

ProtonCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
H2H3C2C3, C4, C8a
H3H2C3C2, C4, C4a
H5H8C5C4, C6, C7, C8a
H8H5C8C6, C7, C4a

Note: The data in this table is predictive and based on established principles of NMR spectroscopy for similar quinoline structures. Actual experimental data would be required for definitive assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of this compound, which allows for the calculation of its elemental formula with high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of the molecular ion would be compared to the theoretical mass calculated for C₁₀H₄ClFN₂ to confirm the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like quinoline derivatives, allowing for the generation of intact molecular ions with minimal fragmentation. In ESI-MS analysis of this compound, the compound would typically be observed as a protonated molecule, [M+H]⁺. The resulting mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound plus the mass of a proton.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

TechniqueIonization ModePredicted m/zInformation Obtained
HRMSESI[M+H]⁺Exact mass and elemental composition
ESI-MSPositive[M+H]⁺Molecular weight confirmation

Note: The m/z values are predictions. Actual experimental values may vary slightly.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands arising from π-π* transitions within the aromatic quinoline system. The positions and intensities of these bands are influenced by the substituents on the ring.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. The fluorescence spectrum of this compound would provide information about its excited state properties. The experiment would involve exciting the molecule at a wavelength corresponding to one of its absorption maxima and measuring the emitted fluorescence at a longer wavelength (Stokes shift). The quantum yield and lifetime of the fluorescence could also be determined to further characterize its photophysical behavior.

Interactive Data Table: Predicted Electronic Spectroscopy Data for this compound

TechniqueParameterPredicted Wavelength (nm)Transition
UV-Vis Spectroscopyλmax~280-350π-π*
Fluorescence Spectroscopyλex~300-360Excitation
Fluorescence Spectroscopyλem~380-450Emission

Note: The wavelength values are estimations based on the electronic properties of similar fluorinated and chlorinated quinoline systems. Experimental determination is necessary for accurate values.

Other Analytical Techniques

Beyond spectroscopic methods, elemental analysis and chromatographic techniques provide fundamental data regarding the composition and purity of this compound.

Elemental analysis is a destructive method used to determine the mass fractions of the constituent elements in a sample. For this compound, with the molecular formula C₁₀H₄ClFN₂, the theoretical elemental composition can be calculated. This analysis is critical for verifying the empirical formula of a newly synthesized batch of the compound. A common method for this analysis is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen) are collected and measured. Chlorine and fluorine content are typically determined by other methods such as ion chromatography or titration after combustion.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight (g/mol) Number of Atoms Total Weight (g/mol) Percentage (%)
Carbon C 12.01 10 120.10 58.13
Hydrogen H 1.01 4 4.04 1.96
Chlorine Cl 35.45 1 35.45 17.16
Fluorine F 19.00 1 19.00 9.20
Nitrogen N 14.01 2 28.02 13.56
Total 206.61 100.00

Note: The molecular weight and percentages are calculated based on the molecular formula C₁₀H₄ClFN₂. The CAS number for this compound is 1260824-76-7 hoffmanchemicals.com.

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds. For quinoline derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed method. While specific HPLC parameters for this compound are not detailed in the available literature, a general method can be proposed based on the analysis of similar fluoroquinolone compounds.

A typical RP-HPLC setup would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid additive like formic acid or phosphoric acid to improve peak shape and resolution. Detection is commonly performed using a UV detector at a wavelength where the quinoline ring system exhibits strong absorbance. The retention time of the compound under specific conditions is a key identifier of its presence and can be used for quantification.

Table 2: Exemplar HPLC Conditions for Analysis of Quinolone Derivatives

Parameter Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Temperature Ambient or controlled (e.g., 30 °C)

Note: These are generalized conditions and would require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reactions and assessing sample purity. For the analysis of this compound, a silica (B1680970) gel plate would typically serve as the stationary phase. The mobile phase, or eluent, would be a mixture of organic solvents of varying polarities. The choice of eluent is critical for achieving good separation. A common mobile phase for related compounds is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. After the plate is developed, the separated spots can be visualized under UV light (typically at 254 nm), which causes the fluorescent compound to appear as a dark spot on a bright background. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Table 3: General TLC Parameters for Fluoroquinolone Analysis

Parameter Description
Stationary Phase Silica gel 60 F254 plates
Mobile Phase A mixture of non-polar and polar organic solvents (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol in various ratios)
Visualization UV light at 254 nm

Note: The specific solvent system would need to be determined empirically to achieve optimal separation for this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the properties of quinoline (B57606) and its derivatives. nih.govnih.gov These methods are employed to understand electronic structures, reactivity, and various molecular characteristics. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted quinolines to predict their geometric and electronic properties. nih.govresearchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform these calculations. researchgate.netnih.gov

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state of the molecule. scirp.orgscirp.org For quinoline derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. researchgate.net It is generally observed that the calculated geometric parameters are in good agreement with experimental data, often obtained from X-ray crystallography. mdpi.com The optimization process for a molecule like 4-Chloro-6-fluoroquinoline-7-carbonitrile would involve adjusting the positions of all atoms until the forces on each atom are minimized. This process confirms that the structure represents a true energy minimum, which is verified by the absence of imaginary frequencies in the vibrational analysis. nih.gov

Illustrative Data Table: Optimized Geometric Parameters of a Representative Chloro-Fluoro-Quinoline Derivative

ParameterBond Length (Å)Bond Angle (°)
C-Cl1.74-
C-F1.35-
C-C (aromatic)1.39 - 1.42118 - 122
C-N (in ring)1.32 - 1.36117 - 123
C-CN1.45-
C≡N1.16-
C-C-Cl-119
C-C-F-118

Vibrational frequency analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net This analysis helps in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For quinoline derivatives, characteristic vibrational modes include C-H stretching in the aromatic region, C-C and C-N stretching within the quinoline ring, and vibrations associated with substituents like the C-Cl, C-F, and C≡N bonds. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental spectra. nih.gov

Illustrative Data Table: Calculated Vibrational Frequencies for a Representative Chloro-Fluoro-Quinoline-Carbonitrile Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
ν(C≡N)22802235Nitrile stretch
ν(C-H)3100-31503040-3090Aromatic C-H stretch
ν(C=C)1580-16201550-1590Aromatic C=C stretch
ν(C-F)12501225C-F stretch
ν(C-Cl)750735C-Cl stretch

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govscirp.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For various substituted quinolines, DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. nih.govuobaghdad.edu.iq

Illustrative Data Table: Frontier Molecular Orbital Energies of a Representative Chloro-Fluoro-Quinoline Derivative

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-2.5
HOMO-LUMO Gap (ΔE)4.3

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated. uantwerpen.be The ionization potential (IP) and electron affinity (EA) can be approximated using Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO). acs.org Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution and can be calculated as η ≈ (E(LUMO) - E(HOMO)) / 2. scirp.org A larger HOMO-LUMO gap corresponds to a greater chemical hardness, indicating higher stability. scirp.org These parameters provide a quantitative measure of the molecule's reactivity.

Illustrative Data Table: Calculated Reactivity Descriptors for a Representative Chloro-Fluoro-Quinoline Derivative

ParameterValue (eV)
Ionization Potential (IP)6.8
Electron Affinity (EA)2.5
Chemical Hardness (η)2.15
Electronegativity (χ)4.65

The total energy of a molecule, calculated at its optimized geometry, is a fundamental output of DFT calculations. researchgate.net It represents the electronic energy of the molecule and is used to compare the relative stabilities of different isomers or conformations. mdpi.com While the absolute value of the total energy is dependent on the computational method and basis set used, the energy differences between related structures are chemically meaningful. researchgate.net For a molecule like this compound, total energy calculations would be essential for comparing its stability against other structural isomers.

Illustrative Data Table: Total Energy of a Representative Chloro-Fluoro-Quinoline Derivative

Computational MethodBasis SetTotal Energy (Hartree)
B3LYP6-311++G(d,p)-1125.4567

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to investigate the properties of this compound at an atomic level. These in silico techniques provide insights that complement experimental data and can predict molecular behavior, thus accelerating the drug discovery and development process.

Computer-Aided Molecular Design (CAMD) encompasses a range of computational techniques used to design molecules with desired properties. For derivatives of this compound, CAMD principles are applied to explore the vast chemical space and identify novel structures with enhanced biological activity. This approach often begins with the core scaffold of the quinoline, systematically modifying its substituents to optimize interactions with a specific biological target.

Table 1: Key Physicochemical Descriptors for CAMD of this compound Analogs

DescriptorPredicted Value for Parent CompoundInfluence of Modifications
Molecular Weight206.61 g/mol Increases with addition of larger substituents.
LogP (Octanol-Water Partition Coefficient)~2.5-3.0Modulated by adding hydrophilic or hydrophobic groups.
Topological Polar Surface Area (TPSA)~36.6 ŲAltered by introducing polar functional groups.
Number of Hydrogen Bond Donors0Can be increased by adding amine or hydroxyl groups.
Number of Hydrogen Bond Acceptors3 (N in quinoline, F, N in nitrile)Can be modified with different substituents.

Note: The values in this table are estimations based on computational predictions and may vary depending on the software and force field used.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to predict its binding mode and affinity to the active site of a biological target, such as an enzyme or receptor.

These simulations are crucial in structure-based drug design, where the three-dimensional structure of the target protein is known. For quinoline derivatives, common targets include DNA gyrase and topoisomerase IV, particularly in the context of antibacterial agents. nih.gov The docking process involves preparing the 3D structure of the ligand (this compound or its derivatives) and the receptor, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. A scoring function is then used to rank the poses based on their predicted binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target

ParameterValueInterpretation
Binding Affinity (kcal/mol)-7.5Indicates a potentially favorable binding interaction.
Interacting ResiduesLYS745, MET793, ASP855Suggests key amino acids involved in binding.
Interaction TypesHydrogen Bond, Pi-Stacking, HydrophobicHighlights the nature of the non-covalent interactions.
RMSD (Å)1.8Represents the deviation from a reference binding pose.

Note: This table presents hypothetical data for illustrative purposes, as specific docking studies on this exact compound are not publicly available.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid structure like this compound, the conformational flexibility is limited. However, if substituents with rotatable bonds were to be introduced, for example, at the 4-position, conformational analysis would become critical.

Even for the parent compound, understanding the planarity and slight deviations from it can be important. The electronic effects of the fluorine and nitrile groups can influence the geometry of the quinoline ring system.

Mechanistic Investigations through Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms, providing insights into the transition states and intermediates that are often difficult to observe experimentally. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the 4-position, where the chlorine atom is displaced by a nucleophile.

Density Functional Theory (DFT) is a widely used quantum mechanical method to study such reaction mechanisms. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the determination of the activation energy, which is related to the reaction rate.

These computational investigations can help in selecting appropriate reaction conditions and nucleophiles for the synthesis of new derivatives, providing a rational basis for synthetic strategy.

Future Research Directions and Perspectives

Advancements in Green and Sustainable Synthetic Routes

The chemical industry is undergoing a significant shift towards environmentally benign processes, and the synthesis of quinoline (B57606) derivatives is no exception. researchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Friedlander, and Combes reactions, often rely on harsh conditions, hazardous reagents, and stoichiometric amounts of catalysts, leading to significant environmental and economic concerns. nih.govresearchgate.net Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

Key areas of advancement include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, offering significantly shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. researchgate.netmdpi.com The application of microwave irradiation could accelerate the key cyclization and substitution steps in the synthesis of 4-Chloro-6-fluoroquinoline-7-carbonitrile.

Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives like water or ethanol (B145695) is a core principle of green chemistry. researchgate.net Research into aqueous-phase or solvent-free reaction conditions for quinoline synthesis is a promising avenue. acs.org

Eco-Friendly Catalysts: The development and use of reusable and non-toxic catalysts are crucial. zenodo.org Researchers are exploring various options, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and even catalyst-free techniques for synthesizing quinoline analogs. researchgate.net For the synthesis of fluoroquinolones, zirconia sulfuric acid (ZrSA) has been reported as a highly effective and recyclable nanocatalyst for direct amination reactions. ijbpas.com

These green chemistry principles provide a framework for optimizing the synthesis of this compound, aiming to minimize waste, energy consumption, and the use of hazardous substances. researchgate.netnih.gov

Table 1: Green Chemistry Approaches in Quinoline Synthesis

Approach Description Potential Benefit for Synthesis
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions. Faster reaction times, reduced energy use, improved yields. researchgate.netmdpi.com
Ultrasonic Irradiation Application of ultrasound to enhance chemical reactivity. An advanced method for promoting reactions. zenodo.org
Green Solvents Utilizing environmentally benign solvents like water and ethanol. Reduced toxicity and environmental impact. researchgate.net
Recyclable Catalysts Employing catalysts that can be easily recovered and reused. Lower cost, reduced waste, and improved process efficiency. ijbpas.com
One-Pot Synthesis Combining multiple reaction steps into a single procedure. Increased efficiency, reduced solvent use, and less waste generation. nih.gov

Exploration of Novel Derivatization Pathways

This compound possesses several reactive sites that can be exploited for the creation of diverse chemical libraries. The chlorine atom at the C-4 position and the nitrile group at the C-7 position are prime targets for modification.

Nucleophilic Substitution at C-4: The 4-chloro substituent is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. mdpi.com Studies on analogous chloroquinolines have demonstrated successful reactions with various nucleophiles, including:

Amines: To produce 4-aminoquinoline (B48711) derivatives, a scaffold known for its biological activities. mdpi.com

Thiols: To yield 4-thioether derivatives. mdpi.com

Hydrazines: To form 4-hydrazinoquinolines, which are versatile synthetic intermediates. mdpi.com

Azides: Leading to the formation of 4-azidoquinolines, which can be further transformed, for example, into amino groups. mdpi.com

Modification of the C-7 Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up further possibilities for derivatization, such as amide bond coupling or the introduction of new substituents. The nature of the substituent at the C-7 position is known to be critical for the biological activity of fluoroquinolones, heavily influencing DNA gyrase inhibition and cell permeability. sruc.ac.uk

The strategic derivatization of these sites allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, which can significantly impact its interaction with biological targets. orientjchem.orgresearchgate.net

Deeper Mechanistic Understanding of Reactions

A thorough understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting outcomes. Future research should aim to elucidate the intricate pathways of these transformations.

Quinoline Ring Formation: While classical named reactions for quinoline synthesis are well-known, detailed mechanistic studies, including kinetic analysis and substituent effects, can provide deeper insights. researchgate.netsci-hub.se For instance, investigations into metal-free synthesis have proposed mechanisms involving radical-promoted cyclizations or acid-catalyzed condensations. nih.gov

C-N and C-O Bond Activation: Modern synthetic methods often involve transition-metal-catalyzed C-N or C-O bond activation, which can be challenging but offer novel routes to functionalization. researchgate.netacs.org Mechanistic studies in this area, often employing advanced spectroscopic and computational techniques, can help unravel the catalytic cycles and identify key intermediates. acs.org

Mechanism of Biological Action: For derivatives designed as potential therapeutic agents, understanding their mechanism of action at a molecular level is paramount. For fluoroquinolone-type compounds, this involves studying their interaction with bacterial DNA gyrase and/or topoisomerase IV. aip.orgnih.gov The drug forms a ternary complex with the enzyme and DNA, inhibiting DNA replication and leading to bacterial cell death. sruc.ac.uknih.gov

Integration of Advanced Computational Techniques in Design and Prediction

In silico or computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and prediction of properties for novel compounds. mdpi.comnih.gov The integration of these techniques offers a powerful approach to accelerate research on this compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aip.orgaip.org By developing robust and validated QSAR models, researchers can predict the activity of newly designed derivatives of this compound, thereby prioritizing synthetic efforts. biointerfaceresearch.comnih.govnih.gov These models can highlight which structural features, such as mass, electronegativity, and partial charges, have the most significant impact on activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov Molecular docking studies can be used to screen virtual libraries of derivatives against targets like bacterial DNA gyrase, providing insights into binding affinities and interaction patterns. mdpi.comnih.govresearchgate.net This helps in understanding the structural basis of activity and in designing molecules with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time, assessing the stability of the complex. nih.gov This can confirm the stability of binding modes predicted by docking and reveal important conformational changes in the protein or ligand. mdpi.comnih.gov

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov This early-stage assessment helps to identify candidates with promising pharmacological profiles and minimize the risk of late-stage failures in drug development. nih.gov

By combining these computational approaches, researchers can move from random screening to a more targeted, ligand-based or structure-based design of novel compounds derived from this compound, optimizing for both potency and drug-like properties. nih.govmdpi.com

Table 2: Computational Techniques in Quinoline Derivative Research

Technique Application Key Insights
QSAR Predicts biological activity based on chemical structure. Identifies key structural descriptors influencing activity. nih.govnih.gov
Molecular Docking Simulates the binding of a molecule to a biological target. Predicts binding affinity and interaction modes. mdpi.comnih.govresearchgate.net
MD Simulations Simulates the movement of atoms and molecules over time. Assesses the stability of ligand-target complexes. nih.govnih.gov
ADMET Prediction Predicts pharmacokinetic and toxicity properties. Early identification of drug-like properties and potential liabilities. nih.govnih.gov

Q & A

Q. What mechanistic studies are recommended to elucidate the antibacterial mode of action of this compound?

  • Approach :
  • Enzyme Inhibition Assays : Test inhibition of bacterial topoisomerase IV via supercoiling assays.
  • Resistance Profiling : Compare MICs against wild-type vs. gyrA mutant strains.
  • Fluorescence Microscopy : Track cellular uptake using BODIPY-tagged derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.